Piericidin B1 N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139182-76-6 |
|---|---|
Molecular Formula |
C24H44N4O8 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-hydroxy-2,3-dimethoxy-6-[(2Z,5Z,7Z,9S,10S,11Z)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one |
InChI |
InChI=1S/C26H39NO5/c1-10-19(4)24(30-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(31-8)26(32-9)27(22)29/h10-11,13-14,16,20,24,29H,12,15H2,1-9H3/b13-11-,17-14-,18-16-,19-10-/t20-,24+/m0/s1 |
InChI Key |
UGGPSLQRTUOXFD-PUTCWZFGSA-N |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1O)OC)OC)C)C)OC |
Isomeric SMILES |
C/C=C(/C)\[C@H]([C@@H](C)/C=C(/C)\C=C/C/C(=C\CC1=C(C(=O)C(=C(N1O)OC)OC)C)/C)OC |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1O)OC)OC)C)C)OC |
Synonyms |
piericidin B1 N-oxide |
Origin of Product |
United States |
Origin and Isolation of Piericidin B1 N Oxide
Microbial Producers: Streptomyces Species and Actinomycetes
Piericidin B1 N-oxide is a naturally occurring compound belonging to the piericidin family of microbial metabolites. These compounds are characterized by a 4-pyridinol core structure linked to a methylated polyketide side chain. researchgate.net The primary and exclusive producers of piericidins are bacteria from the phylum Actinobacteria, with a significant majority being isolated from the genus Streptomyces. researchgate.netresearchgate.net These microorganisms are ubiquitous, having been isolated from diverse ecological niches including terrestrial soils, marine environments, and as symbionts with insects. researchgate.net
Streptomyces are Gram-positive bacteria known for their extensive capacity to produce a wide array of secondary metabolites, which account for approximately 80% of new natural products derived from Actinobacteria. mdpi.com The production of piericidins, including the N-oxide derivative, is a testament to their complex biosynthetic capabilities. researchgate.net
Specific strains identified as producers of piericidin-related compounds include:
Streptomyces pactum ATCC 27456: This strain has been shown to produce a variety of piericidin analogues, including this compound. nih.gov
Streptomyces philanthi : Found in a symbiotic relationship with beewolf wasps, this species produces a cocktail of antibiotics that includes piericidin A1 and piericidin B1 to protect the wasp's offspring. frontiersin.org
Streptomyces psammoticus SCSIO NS126: A mangrove-sediment-derived strain that produces a rich diversity of piericidin derivatives. mdpi.com
Marine-derived Actinomycetes: Unspecified species from the family Streptomycetaceae, isolated from marine environments, have also been identified as sources of novel N-oxide compounds, highlighting the potential of marine actinomycetes in discovering such structures. nih.gov
The following table summarizes key microbial sources for piericidins.
| Microbial Producer | Classification | Notable Piericidins Produced | Source Habitat |
| Streptomyces pactum ATCC 27456 | Actinomycete | This compound, Piericidin C1, C3, C4, D1 | Soil |
| Streptomyces philanthi | Actinomycete | Piericidin A1, Piericidin B1 | Insect Symbiont (Beewolf Wasp) |
| Streptomyces psammoticus SCSIO NS126 | Actinomycete | Piericidins L-R, Glucopiericidin B | Marine Sediment (Mangrove) |
| Streptomyces sp. | Actinomycete | This compound, Piericidin B5, B5 N-oxide | Not Specified |
Fermentation Strategies for Enhanced Compound Production
Optimizing the production of this compound from its microbial source is critical for obtaining sufficient quantities for research and development. This is achieved through carefully controlled fermentation processes, which can range from adjusting culture conditions to advanced genetic manipulation.
Optimization of Fermentation Conditions: The yield of secondary metabolites like piericidins is highly sensitive to the growth environment. Key parameters that can be adjusted to enhance production include the composition of the culture medium (nutrients), pH, temperature, and the level of dissolved oxygen. researchgate.net Large-scale fermentation, such as in 300-L fermenters, is often employed for the mass production of piericidin derivatives, which requires precise control over these conditions to maximize the output from strains like S. psammoticus. mdpi.com
Genetic Engineering: A more targeted approach to enhancing yield involves the genetic modification of the producing organism. In Streptomyces pactum, researchers have successfully increased the production of piericidins by inactivating competing biosynthetic pathways. nih.gov By deleting the genes responsible for producing other secondary metabolites, such as pactamycin (B1678277), the metabolic flux can be redirected towards the piericidin biosynthetic gene cluster, leading to a significant increase in the target compound's production. nih.gov This strategy demonstrates the potential of metabolic engineering to create "superproducer" strains for desired natural products.
The table below outlines strategies used to improve piericidin production.
| Strategy | Description | Example Application |
| Parameter Optimization | Adjusting physical and chemical conditions of the culture, such as media components, pH, temperature, and aeration, to favor metabolite production. researchgate.net | Used in large-scale (300-L) fermentation of S. psammoticus to produce various piericidins. mdpi.com |
| Genetic Manipulation | Inactivating the genes for competing secondary metabolite pathways to redirect metabolic precursors toward the desired compound's synthesis. nih.gov | Deletion of pactamycin biosynthetic genes in S. pactum resulted in increased piericidin production. nih.gov |
Chromatographic and Spectroscopic Methodologies for Isolation from Culture Broths
The isolation and structural confirmation of this compound from a complex fermentation broth is a multi-step process that relies on a combination of chromatographic separation techniques and sophisticated spectroscopic analysis.
Extraction and Chromatography: The process begins with the extraction of the compound from the culture broth and mycelia, typically using an organic solvent. The resulting crude extract contains a mixture of numerous metabolites. To isolate the target compound, a series of chromatographic steps are employed. A common workflow involves:
Open-Column Chromatography: The crude extract is first subjected to open-column chromatography, often using an ODS (octadecylsilane) silica (B1680970) gel, with a gradient of solvents (e.g., acetonitrile/water) to separate the mixture into several less complex fractions. mdpi.com
Size-Exclusion Chromatography: Fractions containing the compounds of interest may be further purified using size-exclusion chromatography, such as with a Sephadex LH-20 column, which separates molecules based on their size. mdpi.com
High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably uses semipreparative or preparative HPLC, often with a reversed-phase (RP) column. mdpi.commdpi.com This technique offers high resolution, allowing for the isolation of the pure compound from other closely related piericidin derivatives. mdpi.com
Spectroscopic Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods:
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. acs.org MS techniques are also crucial for distinguishing N-oxides from hydroxylated metabolites during analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are the most powerful tools for elucidating the detailed structure. mdpi.comnih.gov These techniques map the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms and their connectivity, ultimately confirming the piericidin backbone and the position of the N-oxide group. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying specific functional groups. The presence of an N-oxide group gives rise to a characteristic absorption band in the IR spectrum. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps to identify the chromophore (the light-absorbing part) of the molecule, which in the case of piericidins is the substituted pyridine (B92270) N-oxide ring system. mdpi.comacs.org
The following table summarizes the analytical techniques used in the isolation and identification of this compound.
| Technique | Purpose |
| ODS Column Chromatography | Initial fractionation of the crude extract based on polarity. mdpi.com |
| Sephadex LH-20 Chromatography | Further purification of fractions based on molecular size. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Final purification to yield the pure compound. mdpi.commdpi.com |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of the precise molecular weight and elemental formula. acs.org |
| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation of the molecule's carbon-hydrogen framework. mdpi.comnih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups, including the characteristic N-oxide bond. acs.org |
| UV-Vis Spectroscopy | Analysis of the molecule's chromophore and confirmation of the aromatic system. mdpi.comacs.org |
Biosynthetic Pathways and Genetic Determinants
Polyketide Synthase (PKS) Mechanisms in Piericidin Biosynthesis
The biosynthesis of the piericidin backbone is a classic example of a Type I modular polyketide synthase (PKS) system. doaj.orgnih.gov The core structure is assembled in a manner analogous to an assembly line by a series of large, multifunctional enzymes. In various producing organisms, such as Streptomyces piomogeues and Streptomyces conglobatus, this machinery consists of six modular PKS genes, designated pieA1 through pieA6. nih.govresearchgate.netresearchgate.net
The process is initiated when a loading module incorporates a starter unit, which can vary. The use of acetate (B1210297) or isobutyrate as a starter unit contributes to the natural diversity of piericidin analogues. nih.gov Following initiation, the growing polyketide chain undergoes nine successive rounds of two-carbon elongation. nih.gov Each module within the PieA1-A6 enzymes is responsible for a specific extension step, adding a two-carbon unit derived from malonyl-CoA or methylmalonyl-CoA and performing selective reductions. The final product released from this PKS assembly line is not the piericidin itself, but a linear polyene chain terminating in a β, δ-diketo carboxylic acid. doaj.orgnih.gov The release from the PKS is facilitated by a thioesterase (TE) domain located at the C-terminus of the final PKS module, which hydrolyzes the bond connecting the polyketide chain to the enzyme. researchgate.netnih.gov
Role of Tailoring Enzymes in Post-PKS Modifications, including N-oxidation
Once the linear polyketide chain is released from the PKS machinery, it undergoes a series of critical modifications by tailoring enzymes to form the final, biologically active molecule. These post-PKS modifications are essential for creating the characteristic α-pyridone ring and adding specific chemical functionalities. doaj.orgresearchgate.net
The key tailoring steps for piericidin biosynthesis include:
Carbonyl Amidation : The terminal carboxylic acid of the PKS-derived chain is amidated by an ATP-dependent amidotransferase known as PieD. doaj.orgnih.gov Gene deletion studies have confirmed that in the absence of the pieD gene, the α-pyridone ring does not form, and instead, degraded fatty acid byproducts accumulate. doaj.org This step is crucial as it provides the nitrogen atom required for the pyridine (B92270) core.
Cyclization : Following amidation, the molecule cyclizes to form the α-pyridone ring. This reaction may occur spontaneously or be catalyzed by a polyketide cyclase, PieC. nih.govresearchgate.net
Hydroxylation and O-methylation : The α-pyridone ring undergoes further decoration. A FAD-dependent monooxygenase, PieE, has been verified to function as a 4'-hydroxylase, adding a hydroxyl group to the ring. researchgate.netacs.org Subsequently, two different O-methyltransferases, PieB1 and PieB2, catalyze methylation events. PieB2 is responsible for methylating the 4'-hydroxyl group, while PieB1 specifically methylates the C-5' position. doaj.orgacs.org
N-oxidation : The final modification to produce Piericidin B1 N-oxide is the oxidation of the nitrogen atom within the pyridine ring. This compound was first isolated from the culture broth of a Streptomyces species. nih.govresearchgate.net While this compound has been identified and its activity studied, the specific enzyme responsible for this N-oxidation step in the piericidin pathway has not yet been definitively characterized. nih.govresearchgate.net In the biosynthesis of other natural products, such modifications are often catalyzed by cytochrome P450 monooxygenases or FAD-dependent monooxygenases. researchgate.netacs.org It is proposed that a similar enzyme within the piericidin gene cluster, or elsewhere in the host genome, performs this transformation to yield this compound. researchgate.netacs.org
Elucidation and Comparative Analysis of Piericidin Biosynthesis Gene Clusters
The genes responsible for piericidin production are organized into a biosynthetic gene cluster (BGC), often referred to as the 'pie' cluster. The elucidation of these clusters from various actinomycetes has provided significant insight into piericidin biosynthesis. researchgate.netscienceasia.org A typical piericidin BGC contains the structural genes for the PKS modules (pieA1-A6) and the post-PKS tailoring enzymes (pieC, pieD, pieE, pieB1, pieB2), as well as a pathway-specific regulatory gene, often a Streptomyces antibiotic regulatory protein (SARP) family regulator named pieR. researchgate.netresearchgate.netnih.gov
Comparative analysis of piericidin BGCs from different producers reveals interesting variations. For instance, the clusters in Streptomyces sp. SCSIO 03032 and S. piomogeues are contiguous. researchgate.netacs.org However, in other producers like Streptomyces conglobatus and Streptomyces pactum, the piericidin biosynthetic genes are found in two separate loci located distantly from each other on the chromosome. doaj.orgnih.gov This fragmentation of the BGC is an unusual feature for polyketide biosynthesis. Despite these organizational differences, the core set of biosynthetic genes and their functions are largely conserved.
| Gene Cluster Feature | S. piomogeues | S. sp. SCSIO 03032 | S. conglobatus / S. pactum | Kitasatospora sp. A2-31 |
| PKS Genes | pieA1-A6 | pieA1-A6 | pieA1-A6 (homologs) | apiA1-A6 (homologs) |
| Tailoring Genes | pieB1, pieC, pieD, pieB2, pieE | pieB1, pieC, pieD, pieB2, pieE | pieB1, pieD (homologs identified) | apiB1, apiB2, apiE (homologs identified) |
| Regulatory Gene | pieR | pieR | Not explicitly stated | Not explicitly stated |
| Cluster Organization | Contiguous | Contiguous | Split into two loci | Contiguous |
| Additional Genes | - | - | - | apiF (acetyltransferase) |
This table summarizes data from multiple research findings. doaj.orgresearchgate.netacs.orgnih.govbiorxiv.org
Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation
The detailed understanding of the piericidin biosynthetic pathway has paved the way for genetic engineering and synthetic biology approaches to manipulate production and create novel derivatives. These strategies aim to improve yields, generate new compounds, and further probe the biosynthetic machinery.
Key approaches include:
Structural Elucidation and Stereochemical Analyses
Application of Advanced Spectroscopic Techniques for Structure Determination (e.g., 1D and 2D Nuclear Magnetic Resonance, Mass Spectrometry)
The foundational structure of Piericidin B1 N-oxide was established following its isolation from a culture broth of a Streptomyces species. researchgate.netbikaken.or.jp The elucidation relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of the compound. Analysis of piericidin analogues shows characteristic fragmentation patterns that help identify the core structure and side chain. cjnmcpu.com For this compound, mass spectrometry would confirm the elemental composition and the addition of an oxygen atom compared to its precursor, Piericidin B1, consistent with N-oxidation of the pyridine (B92270) ring. cjnmcpu.com
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provided the initial framework of the molecule's structure.
¹H NMR spectroscopy reveals the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. In this compound, this technique would identify signals corresponding to the olefinic protons of the polyketide side chain, the methyl groups, the methoxy (B1213986) groups on the pyridine ring, and the protons on the aromatic ring itself, which are shifted compared to the non-oxidized form due to the electronic effect of the N-oxide group.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the sp² carbons of the pyridine ring and the polyene side chain, the sp³ carbons of the stereocenters and methyl groups, and the carbons of the methoxy substituents. The chemical shifts of the carbons in the pyridine ring are particularly indicative of N-oxidation.
Two-dimensional (2D) NMR techniques were essential for assembling the complete structure by connecting the fragments identified by 1D NMR.
Correlation Spectroscopy (COSY) experiments establish ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons and tracing the connectivity through the long polyketide side chain.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, assigning the carbon signals based on the more easily interpreted proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for connecting non-coupled fragments. It detects long-range (2-3 bond) correlations between protons and carbons. This technique would be used to definitively link the polyketide side chain to the substituted pyridine N-oxide core and to place the methoxy and methyl substituents on the aromatic ring.
The collective data from these spectroscopic methods, detailed in the 1991 publication by Nishioka, Sawa, and their team, allowed for the unambiguous assignment of the planar structure of this compound. bikaken.or.jpdntb.gov.uabikaken.or.jp
Table 1: Representative ¹H and ¹³C NMR Data for Piericidin Structures (Note: Specific data for this compound is based on its initial structural elucidation and comparison with closely related analogues. Exact shifts can vary based on solvent and instrumentation.)
Assignment of Absolute and Relative Stereochemistry of this compound
While spectroscopy defines the connectivity, determining the precise three-dimensional arrangement of atoms (stereochemistry) requires other methods. The polyketide side chain of this compound contains multiple chiral centers, making the assignment of its relative and absolute stereochemistry a significant challenge.
The definitive stereochemistry of the piericidin family, including Piericidin B1, was ultimately confirmed through total synthesis. nih.gov The synthesis of Piericidin A1 and B1 unambiguously established the absolute configuration at the C9 and C10 stereocenters as (9R, 10R). nih.gov This was a critical finding that corrected previously proposed assignments. Since this compound shares the identical side chain with Piericidin B1, this (9R, 10R) configuration applies directly to it.
The synthetic strategy involved key stereocontrolled reactions, such as an anti-aldol reaction, to install the C9 and C10 stereocenters with the correct relative and absolute configuration. The final confirmation was achieved by comparing the optical rotation of the synthetic molecule with that of the natural product. The matching optical rotation values provided conclusive evidence for the assigned absolute stereochemistry. nih.gov
Conformational Analysis and Influence of the N-oxide Functional Group on Molecular Architecture
The key influences of the N-oxide group include:
Electronic Redistribution: The N-O bond introduces a significant dipole moment, making the ring more polar. It withdraws electron density from the ortho (C2', C6') and para (C4') positions, affecting the reactivity and interaction potential of the heterocycle.
Geometric Changes: The N-O bond can cause slight distortions in the planarity and bond angles of the pyridine ring compared to the parent pyridine.
Conformational Rigidity: While the long polyketide side chain possesses flexibility, the N-oxide group can influence the preferred orientation of the side chain relative to the pyridine ring through steric and electronic interactions. This can lock the molecule into a specific conformation that is more favorable for binding to its biological targets.
Studies comparing this compound with Piericidins A1 and B1 revealed that while all three inhibit ATP synthesis, the N-oxide derivative has a more potent effect on phosphatidylinositol (PI) synthesis. researchgate.net This functional difference underscores the critical role of the N-oxide moiety in modulating the molecule's biological specificity, likely by altering its conformation to favor interaction with enzymes in the PI pathway over those in ATP synthesis.
Chemical Synthesis and Analogue Generation
Total Synthetic Strategies for Piericidin B1 N-oxide and Related Congeners
The total synthesis of piericidins has been a subject of considerable interest, leading to the development of several elegant and efficient synthetic routes. These strategies often involve a convergent approach, where the pyridinol core and the polyketide side chain are synthesized separately and then coupled in the later stages of the synthesis.
The retrosynthetic analysis of piericidins typically identifies two major disconnections: one at the bond connecting the side chain to the pyridinol core and another within the polyketide side chain itself. acs.org A common strategy involves the disconnection of the C5-C6 bond of the side chain, allowing for the separate synthesis of the C1-C5 fragment and the C6-C13 fragment, which are later joined. nih.gov The pyridinol core is also disconnected from the side chain, often at the C2 position of the pyridine (B92270) ring. acs.org
A powerful and convergent approach to the total synthesis of piericidin A1 and B1 has been developed, which also allows for the synthesis of key analogues. nih.govacs.org This strategy hinges on a late-stage heterobenzylic Stille cross-coupling reaction to unite the fully elaborated pyridyl core with the side chain. nih.gov This approach facilitates the divergent modification of both halves of the molecule, enabling the synthesis of a variety of analogues. nih.gov
The construction of the highly functionalized 4-pyridinol core is a critical step in the total synthesis of piericidins. One of the most effective methods developed for this purpose is the inverse electron demand Diels-Alder reaction. nih.gov This reaction involves the cycloaddition of an N-sulfonyl-1-aza-1,3-butadiene with an electron-rich dienophile, such as tetramethoxyethene, followed by a Lewis acid-promoted aromatization to furnish the substituted pyridine ring. acs.orgnih.gov This method has proven to be robust and has been successfully employed in the total synthesis of piericidin A1 and B1. nih.gov
Alternative strategies for the synthesis of substituted pyridines, which could be adapted for piericidin synthesis, include the Hantzsch pyridine synthesis and the Knorr pyridine synthesis. advancechemjournal.com The Hantzsch synthesis involves the condensation of an α,β-unsaturated compound with an active methylene compound, while the Knorr synthesis utilizes the reaction of a 1,5-dicarbonyl compound with an amine. advancechemjournal.com
The synthesis of the methylated polyketide side chain of piericidins requires precise control over stereochemistry and the geometry of the double bonds. Various strategies have been developed to construct this complex fragment, often involving the coupling of smaller, stereochemically defined building blocks. jst.go.jp
One approach involves the use of a Julia-Kocienski olefination to form the C5-C6 trans double bond, which convergently assembles the side chain from two smaller fragments. nih.gov Another powerful method is the modified Negishi carboalumination/Ni-catalyzed cross-coupling reaction, which has been successfully applied to the total synthesis of piericidin A1. acs.org This reaction allows for the stereoselective coupling of a vinylalane, generated in situ from a terminal alkyne, with a benzylic chloride. acs.org
The table below summarizes some of the key reactions used in the elaboration of the piericidin side chain.
| Reaction | Purpose | Key Reagents | Reference(s) |
| Julia-Kocienski Olefination | Formation of the C5-C6 trans double bond | Vinyl sulfone, aldehyde, base | nih.gov |
| Modified Negishi Carboalumination/Ni-catalyzed Cross-coupling | Coupling of side chain fragments | Terminal alkyne, Cp2ZrCl2, trimethylaluminum, Ni(0) catalyst, benzylic chloride | acs.org |
| Asymmetric anti-aldol reaction | Installation of C9 and C10 stereocenters | Chiral auxiliary, aldehyde, ketone | nih.govnih.gov |
The presence of multiple stereocenters in the polyketide side chain necessitates the use of stereocontrolled synthetic methodologies. Asymmetric anti-aldol reactions have been instrumental in establishing the relative and absolute stereochemistry at the C9 and C10 positions. nih.govnih.gov These reactions often employ chiral auxiliaries to direct the stereochemical outcome of the carbon-carbon bond formation. nih.gov
The Julia-Kocienski olefination is another key stereocontrolled reaction used in piericidin synthesis, as it selectively forms the trans double bond at the C5-C6 position. nih.govacs.org This high degree of stereoselectivity is crucial for obtaining the natural configuration of the side chain.
Convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, is a highly efficient strategy for the total synthesis of natural products like piericidins. The Stille cross-coupling reaction has emerged as a particularly effective method for the convergent coupling of the pyridinol core and the polyketide side chain. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide, allowing for the formation of the key carbon-carbon bond between the two fragments. nih.gov The use of a late-stage Stille coupling provides a high degree of flexibility, enabling the synthesis of a wide range of piericidin analogues by simply varying the structure of the coupling partners. nih.gov
Semi-Synthesis and Chemical Modification of Naturally Derived Piericidins
In addition to total synthesis, semi-synthesis and chemical modification of naturally occurring piericidins have been employed to generate analogues and probe structure-activity relationships. These approaches take advantage of the readily available natural products as starting materials for chemical transformations.
For instance, piericidin A1 can be converted to piericidin B1 through a three-step sequence involving selective protection of the pyridine hydroxyl group, O-methylation of the secondary alcohol at C10, and subsequent deprotection. nih.gov Furthermore, various modifications of the side chain have been achieved, including oxidation of the C10 alcohol to a ketone and inversion of the stereochemistry at this position. nih.gov These semi-synthetic modifications have provided valuable insights into the structural features required for the biological activity of piericidins. nih.gov
Design and Synthesis of Novel this compound Analogues for Mechanistic Probes
Information regarding the design and synthesis of novel this compound analogues for use as mechanistic probes is not available in the reviewed scientific literature. The development of such analogues would typically involve strategic chemical modifications to the this compound scaffold. These modifications could include:
Introduction of reporter tags: Attaching fluorescent dyes, biotin, or radioactive isotopes to create probes for visualizing the compound's localization within cells or for use in pull-down assays to identify binding partners.
Photoaffinity labeling: Incorporating photoreactive groups that, upon activation with light, form a covalent bond with the biological target, enabling its identification.
Systematic truncation or alteration of the side chain: Synthesizing analogues with modified side chains to determine the structural features essential for biological activity.
Modification of the pyridine N-oxide core: Altering the substituents on the aromatic ring to probe their influence on target binding and selectivity.
The synthesis of such analogues would likely require the development of a robust and flexible total synthesis route to this compound, which could then be adapted to introduce the desired modifications. While general methods for the N-oxidation of pyridine rings are well-established, their application to a complex molecule like Piericidin B1 has not been specifically described in the context of creating mechanistic probes.
Without published research on this specific topic, no detailed research findings or data tables on novel this compound analogues can be presented. The scientific community's exploration into the synthetic chemistry of this natural product for mechanistic studies appears to be a field ripe for future investigation.
Structure Activity Relationship Sar Studies for Piericidin B1 N Oxide and Derivatives
Correlating Specific Structural Features with Observed Biological Activities
The biological activity of piericidins is intrinsically linked to a combination of features from both the 4-pyridinol core and the extensive polyketide side chain. nih.gov Studies involving the synthesis and evaluation of various piericidin analogues have demonstrated that modifications to either of these domains can lead to substantial changes in cytotoxic potency. nih.gov
Key structural elements that have been identified as critical for potent biological activity include:
The 4'-hydroxy group on the pyridine (B92270) ring.
The methoxy (B1213986) group at the C10 position of the side chain.
The specific stereochemistry of the chiral centers within the side chain.
For instance, the evaluation of piericidin A1 and B1 analogues against L1210 murine leukemia cells revealed that seemingly minor structural alterations could result in significant losses of potency. nih.gov This underscores the highly specific nature of the interaction between the piericidin scaffold and its biological targets. The structural similarity of piericidins to coenzyme Q has led to the suggestion that they function as inhibitors of the mitochondrial electron transport chain at Complex I, a hypothesis supported by competitive binding assays. nih.govnih.gov The precise arrangement of substituents on both the core and the side chain is essential for this inhibitory action.
| Compound/Analogue | Key Structural Modification | Reported Cytotoxic Activity (IC50 vs. L1210 cells) |
|---|---|---|
| Piericidin A1 | Natural Product (C10-OH) | 5 nM |
| Piericidin B1 | Natural Product (C10-OCH3) | 6 nM |
| ent-Piericidin A1 | Enantiomer of Piericidin A1 | 700 nM |
| C10 Alcohol Diastereomer of Piericidin A1 | Inversion of stereochemistry at C10 | 75 nM |
| C10 Ketone Analogue | Oxidation of C10 alcohol to ketone | 600 nM |
| Farnesyl Side Chain Analogue | Simplified polyketide side chain | 95 nM |
Importance of the 4-Pyridinol Core for Biological Efficacy
The 4-pyridinol ring is a defining feature of the piericidin family and is considered essential for their biological function. nih.gov SAR studies have emphasized the critical role of the hydroxyl group at the C4' position of this core. In a notable finding, the modification or complete removal of the C4'-hydroxy group was found to substantially diminish the cytotoxic activity of the resulting analogues. nih.gov
This observation supports the hypothesis that the 4-hydroxypyridine (B47283) moiety, potentially in its pyridone tautomeric form, mimics the quinone headgroup of ubiquinone (coenzyme Q). nih.gov This structural mimicry is believed to be fundamental to the ability of piericidins to act as competitive inhibitors at the coenzyme Q binding site within mitochondrial Complex I. nih.gov The oxidation of the pyridine nitrogen to an N-oxide introduces changes to the electronic properties of the ring, which can further influence its interaction with biological targets. researchgate.net
Influence of Polyketide Side Chain Modifications on Potency and Selectivity
The extensive, decorated polyketide side chain is as critical to piericidin bioactivity as the pyridinol core. Its length, flexibility, and the specific placement of functional groups all contribute to the molecule's potency and selectivity. Synthetic studies that have systematically altered the side chain of piericidin A1 have provided clear evidence of its importance. nih.govresearchgate.net
The cytotoxic potency of analogues was observed to decrease progressively with more significant structural deviations from the natural side chain. nih.gov Specific modifications and their effects include:
C10 Position: Piericidin A1 (C10-OH) and Piericidin B1 (C10-OCH3) exhibit nearly identical high potency, with IC50 values of 5 nM and 6 nM, respectively. However, oxidation of the C10 alcohol to a ketone resulted in a 100-fold drop in potency (IC50 = 600 nM). nih.gov
Chain Simplification: Replacing the natural side chain with a simplified farnesyl chain led to a 20-fold decrease in potency (IC50 = 95 nM). nih.gov
Chain Truncation: An analogue lacking the entire C5–C16 segment of the side chain was profoundly less active, with a 1000-fold reduction in potency (IC50 = 6000 nM). nih.gov
These findings highlight that the side chain is not merely a lipophilic anchor but is intricately involved in the binding interaction with the target protein. The biosynthesis of this chain involves a modular polyketide synthase (PKS) machinery that incorporates various building blocks to create the final complex structure. nih.govnih.gov
Role of the N-oxide Moiety in Modulating Bioactivity
The N-oxide moiety on the pyridine ring distinguishes Piericidin B1 N-oxide from other members of the family and significantly modulates its biological profile. The introduction of the N-oxide group alters the electronic distribution and hydrogen-bonding capabilities of the aromatic core. researchgate.net While both Piericidin B1 and this compound inhibit ATP synthesis in A431 cells, this compound demonstrates a stronger inhibitory effect on phosphatidylinositol (PI) synthesis. nih.gov
Stereochemical Requirements for Optimal Biological Target Interaction
Stereochemistry plays a pivotal role in the biological activity of piericidins, as the precise three-dimensional arrangement of atoms is required for optimal interaction with the biological target. nih.gov The importance of chirality is dramatically illustrated by SAR studies on piericidin A1. The total synthesis of ent-piericidin A1, the enantiomer of the natural product, revealed that it was approximately 150-fold less potent in cytotoxic assays (IC50 = 700 nM) compared to the natural form (IC50 = 5 nM). nih.gov
Furthermore, altering the stereochemistry at a single position can have a significant impact. An analogue of piericidin A1 where the stereochemistry of the C10 alcohol was inverted proved to be 15-fold less potent (IC50 = 75 nM). nih.gov The challenging synthesis of piericidins requires careful control to install the correct relative and absolute stereochemistry at key positions, such as C9 and C10, which are critical for maintaining the molecule's bioactive conformation. researchgate.netsemanticscholar.org This high degree of stereochemical sensitivity confirms a specific and highly ordered binding interaction with its cellular target.
Mechanistic Studies of Biological Activities Excluding Human Clinical Data
Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation
Piericidin B1 N-oxide, much like its parent compounds piericidin A1 and B1, is recognized as an inhibitor of ATP synthesis. nih.gov This inhibition stems from its ability to interfere with mitochondrial respiration, a fundamental process for cellular energy production.
Specific Targeting of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)
The primary target of the piericidin family of compounds is the mitochondrial electron transport chain protein NADH-ubiquinone oxidoreductase, also known as Complex I. nih.govchemsrc.comfocusbiomolecules.comprobechem.com This enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation. kyoto-u.ac.jpnih.gov It plays a critical role by catalyzing the transfer of electrons from NADH to ubiquinone. nih.govmdpi.com Piericidins are noted for being among the most potent inhibitors of this complex. nih.gov
Nature of Inhibition: Competitive Binding with Ubiquinone
The inhibitory action of piericidins on Complex I is characterized by competitive binding with ubiquinone (Coenzyme Q). nih.gov The structural resemblance between the 4-hydroxypyridine (B47283) head group of piericidin and the quinone head of ubiquinone, along with a similar side chain, is thought to be the basis for this competitive interaction. nih.gov This mimicry allows piericidin to occupy the ubiquinone binding site on Complex I, thereby blocking the normal substrate from binding and halting electron flow. focusbiomolecules.comtoku-e.com
Characterization of the Inhibitor-Binding Site within Complex I
Structural studies have provided detailed insights into the inhibitor-binding site within Complex I. Piericidin binds within a long substrate-binding channel. nih.gov The headgroup of piericidin is positioned adjacent to two key amino acid residues, His59 and Tyr108 of the NDUFS2 subunit, which are also proposed to be the ligands for the ubiquinone headgroup. nih.gov Specifically, the carbonyl group of the piericidin ring accepts a hydrogen bond from the hydroxyl group of Tyr108. nih.gov The pyridone nitrogen of piericidin acts as a hydrogen bond donor, but interacts differently with His59 than ubiquinone does; the His59 residue forms a hydrogen bond with the 2' methoxy (B1213986) group of piericidin. mdpi.comnih.gov Evidence also suggests the possibility of a second piericidin molecule binding end-to-end with the first within this channel. nih.govfrontiersin.org The terminal iron-sulfur cluster N2 is situated in proximity to this binding site, ready to transfer electrons to the bound substrate. nih.gov
Effects on Electron Transfer Chain Dynamics and Proton Translocation
By blocking the binding of ubiquinone, this compound effectively disrupts the flow of electrons from NADH through the series of iron-sulfur clusters within Complex I to ubiquinone. kyoto-u.ac.jpnih.gov This interruption of the electron transport chain prevents the reduction of ubiquinone to ubiquinol. nih.gov Consequently, the coupled process of proton translocation across the inner mitochondrial membrane, which is driven by the energy released from electron transfer, is also inhibited. kyoto-u.ac.jpnih.gov This disruption prevents the generation of the proton motive force necessary for ATP synthesis by ATP synthase (Complex V). nih.gov Both forward and reverse electron transport activities are inhibited by piericidin. nih.govresearchgate.net
Comparative Analysis of Inhibition Mechanisms with Other Complex I Inhibitors
The inhibitory mechanism of piericidins shares similarities and differences with other well-known Complex I inhibitors.
Rotenone (B1679576): Like piericidin, rotenone is a classical inhibitor that binds in the ubiquinone-binding pocket and is competitive with ubiquinone. nih.govnih.gov Both inhibitors have been shown to compete for the same or overlapping binding sites. nih.gov However, rotenone is bulkier and its entry into the binding channel may differ. frontiersin.org
Acetogenins: This class of natural products, including bullatacin (B1665286) and annonacin, are also potent inhibitors of Complex I. kyoto-u.ac.jp They are thought to act at the same quinone-binding site as piericidins. nih.gov
IACS-010759: This synthetic inhibitor represents a more recent development and displays a unique mechanism. nih.govresearchgate.net While it also appears to interact with the quinone-access channel, it inhibits forward and reverse electron transfer in a direction-dependent manner, unlike piericidins and acetogenins. nih.gov Furthermore, IACS-010759 binds to a different location, specifically the membrane subunit ND1, and does not compete with quinazoline-type inhibitors that bind to the 49-kDa subunit, a behavior contrary to that of conventional inhibitors. nih.govresearchgate.net
| Inhibitor | Binding Site Overlap with Piericidin | Nature of Inhibition | Key Distinctions |
| Rotenone | Yes, overlapping sites in the Q-pocket nih.gov | Competitive with ubiquinone nih.gov | Bulkier structure frontiersin.org |
| Acetogenins | Yes, same quinone-binding site nih.gov | Potent inhibition kyoto-u.ac.jp | N/A |
| IACS-010759 | No, binds to ND1 subunit nih.govresearchgate.net | Direction-dependent inhibition nih.gov | Does not compete with quinazoline-type inhibitors nih.gov |
Inhibition of Phosphatidylinositol (PI) Turnover
In addition to its effects on mitochondrial respiration, this compound was identified as a novel inhibitor of phosphatidylinositol (PI) turnover. nih.govresearchgate.netresearchgate.netbmrat.org It specifically inhibits the orthophosphate labeling of PI induced by epidermal growth factor (EGF) in A431 cells. nih.govresearchgate.net Notably, this inhibition occurs without affecting the formation of phosphatidic acid (PA). nih.govresearchgate.net The inhibitory effect of this compound on PI synthesis was found to be more potent than that of piericidins A1 and B1. nih.gov At concentrations that inhibit PI synthesis, this compound does not inhibit the synthesis of DNA, RNA, or protein. nih.govresearchgate.net This targeted inhibition of PI turnover highlights a distinct mechanism of action separate from its impact on mitochondrial energy production. Other members of the piericidin family, such as piericidin B5 and B5 N-oxide, also demonstrate this inhibitory activity on PI turnover. nih.gov
Specificity of Inhibition on Orthophosphate Labeling of Phosphatidylinositol
This compound demonstrates a specific inhibitory effect on the orthophosphate labeling of phosphatidylinositol (PI) that is induced by epidermal growth factor (EGF). nih.govresearchgate.net This specificity is a key feature of its mechanism, distinguishing it from other metabolic inhibitors. The inhibition of PI synthesis by this compound is more potent than that of its related compounds, piericidins A1 and B1. nih.govresearchgate.net
Differential Effects on Phosphatidic Acid (PA) Formation
A noteworthy aspect of this compound's mechanism is its lack of effect on the formation of phosphatidic acid (PA). nih.govresearchgate.net While it specifically targets the EGF-induced orthophosphate labeling of PI, the synthesis of PA remains unaffected, indicating a selective mode of action within the phospholipid metabolic pathways. nih.govresearchgate.net
Role in Modulating Epidermal Growth Factor (EGF)-Induced Signal Transduction Pathways
By inhibiting the EGF-induced labeling of PI, this compound plays a role in modulating EGF-centric signal transduction. nih.govresearchgate.net This suggests an interaction with the signaling cascade initiated by EGF, a critical pathway in cell growth and proliferation.
Modulation of Cellular Adenosine (B11128) Triphosphate (ATP) Synthesis
Similar to piericidins A1 and B1, this compound inhibits the synthesis of adenosine triphosphate (ATP) in A431 cells. nih.govresearchgate.net However, its inhibitory impact on PI synthesis is significantly stronger than that of piericidins A1 and B1. nih.govresearchgate.net Notably, at concentrations that inhibit PI synthesis, this compound does not inhibit the synthesis of DNA, RNA, or protein. nih.govresearchgate.net
Effects on Cell Cycle Progression and Apoptosis Induction in in vitro and in vivo Model Systems
In in vitro studies using A431 cells, this compound has been shown to reversibly inhibit cell growth. nih.govresearchgate.net Furthermore, in vivo studies have demonstrated its ability to suppress the growth of Ehrlich carcinoma in mice. nih.govresearchgate.net Research suggests that piericidins can induce apoptosis and cause cell cycle arrest in the G0/G1 phase in tumor cells. researchgate.net
Investigation of Other Putative Cellular Targets
Epidermal Growth Factor Receptor (EGFR) Modulation
This compound has been identified as a modulator of signaling pathways associated with the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netkeio.ac.jpresearchgate.netresearchgate.net Research indicates that its mechanism does not involve direct inhibition of the receptor itself, but rather targets downstream signaling events. Specifically, this compound acts as a novel inhibitor of phosphatidylinositol (PI) turnover. nih.govresearchgate.netresearchgate.netresearchgate.net
In studies using A431 human epidermal carcinoma cells, which are known to overexpress EGFR, Epidermal Growth Factor (EGF) induces the labeling of PI with orthophosphate. nih.govkeio.ac.jp this compound was found to specifically inhibit this EGF-induced orthophosphate labeling of PI. nih.govresearchgate.netresearchgate.netresearchgate.net This inhibitory action on PI synthesis is achieved without affecting the formation of phosphatidic acid (PA). nih.govresearchgate.netresearchgate.netresearchgate.net The effect of this compound on PI synthesis was observed to be more potent than that of related compounds, piericidin A1 and piericidin B1. nih.govkeio.ac.jpresearchgate.netresearchgate.netacs.org While it also inhibits ATP synthesis in A431 cells, a characteristic shared with piericidins A1 and B1, its pronounced and specific impact on EGF-induced PI turnover highlights its role in modulating EGFR-mediated signaling cascades. nih.govkeio.ac.jpacs.org
Assessment of Impact on DNA, RNA, or Protein Synthesis
Investigations into the broader cellular effects of this compound have assessed its impact on the fundamental processes of macromolecular synthesis. nih.govresearchgate.netresearchgate.netacs.org Studies have demonstrated that at concentrations effective for inhibiting phosphatidylinositol (PI) synthesis, this compound does not exert an inhibitory effect on the synthesis of DNA, RNA, or protein. nih.govresearchgate.netkeio.ac.jpresearchgate.netresearchgate.netacs.org This selectivity indicates that its primary mechanism of action, at these concentrations, is targeted toward specific signaling pathways rather than causing general disruption of essential biosynthetic processes. nih.govkeio.ac.jpacs.org
Interactive Data Table: Biological Activity of this compound
| Biological Process | Target/Assay | Effect of this compound | Cell Line | Reference |
| EGFR Signaling | EGF-induced Phosphatidylinositol (PI) Turnover | Inhibits | A431 | nih.govresearchgate.netresearchgate.net |
| Lipid Metabolism | Phosphatidic Acid (PA) Formation | No effect | A431 | nih.govresearchgate.netresearchgate.net |
| Energy Metabolism | ATP Synthesis | Inhibits | A431 | nih.govkeio.ac.jpacs.org |
| Macromolecular Synthesis | DNA Synthesis | No inhibitory effect | A431 | nih.govkeio.ac.jpacs.org |
| Macromolecular Synthesis | RNA Synthesis | No inhibitory effect | A431 | nih.govkeio.ac.jpacs.org |
| Macromolecular Synthesis | Protein Synthesis | No inhibitory effect | A431 | nih.govkeio.ac.jpacs.org |
Ecological and Environmental Research Perspectives
Role in Microbial Interactions and Defensive Symbiotic Relationships
Piericidin B1 N-oxide, a metabolite primarily produced by bacteria of the genus Streptomyces, plays a significant role in the complex chemical dialogues within microbial communities. nih.govresearchgate.net These bacteria are ubiquitous in environments like soil and are also known to form symbiotic relationships with various insects. researchgate.netfrontiersin.org The production of piericidins, including N-oxide derivatives, is a key component of these interactions, particularly in defensive symbiosis.
A well-documented example is the mutualistic relationship between beewolf digger wasps (genus Philanthus) and Streptomyces philanthi bacteria. frontiersin.orgnih.gov Female beewolves cultivate these symbiotic bacteria in specialized antennal glands. nih.gov They then secrete the bacteria into their brood cells to protect their offspring from pathogenic microorganisms. pnas.org Once the larva spins its cocoon, the Streptomyces symbionts proliferate on its surface, producing a complex cocktail of antibiotics. frontiersin.orgpnas.org This chemical shield is crucial for protecting the developing wasp larva from fungal and bacterial infections during its vulnerable hibernation and metamorphosis stages. pnas.org
Research into the composition of this antibiotic mixture has revealed a diverse array of piericidin derivatives. nih.govresearchgate.net While Piericidin A1 and Piericidin B1 are often the most abundant compounds, numerous other derivatives, including N-oxides, have been identified. nih.govpnas.org For instance, Piericidin B5 N-oxide has been isolated from these symbiotic Streptomyces. nih.govpnas.org The presence of a variety of related compounds, including N-oxides, suggests a strategy to create a broad-spectrum and robust defense. This chemical diversity may provide an advantage in combating a wide range of potential pathogens or in preventing the evolution of resistance. pnas.orgmpg.de The mixture of different piericidins and other antibiotics like streptochlorin (B611036) can result in complex synergistic or antagonistic interactions, allowing for a finely tuned defense against different microbial threats. pnas.orgmpg.de
The production of these compounds is not limited to beewolves; similar defensive symbioses involving piericidin-producing actinomycetes have been observed in other insects, such as fungus-growing ants. plos.org In these contexts, the antibiotics protect the ants' fungal food gardens from pathogens. plos.org The consistent presence of piericidins across different defensive symbioses highlights their evolutionary importance as mediators of protective microbial interactions.
Table 1: this compound in Symbiotic Systems
| Symbiotic System | Host Organism | Microbial Symbiont | Role of Piericidin Cocktail (including N-oxides) | Reference |
|---|---|---|---|---|
| Beewolf-Bacteria Mutualism | Beewolf Wasps (Philanthus sp.) | Streptomyces philanthi | Protection of larval cocoon from pathogenic fungi and bacteria. | frontiersin.orgnih.govpnas.org |
| Fungus-Growing Ant-Bacteria Mutualism | Attine Ants | Streptomyces sp. | Protection of the ants' fungal cultivar from parasitic fungi. | plos.org |
Potential as an Insecticidal Agent and its Basis
The piericidin family of compounds, including this compound, has long been recognized for its potent insecticidal properties. researchgate.netnih.gov This activity is the basis for ongoing research into their potential use in agriculture. The insecticidal effect of piericidins stems from their structural similarity to coenzyme Q (ubiquinone), a critical component of cellular respiration. researchgate.net
This structural mimicry allows piericidins to act as powerful inhibitors of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase, also known as Complex I. researchgate.netnih.gov By binding to Complex I, piericidins block the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the entire process of oxidative phosphorylation, leading to a rapid halt in the production of ATP, the primary energy currency of the cell. nih.govacs.org
This compound shares this fundamental mechanism of action with other piericidins. nih.govacs.org Studies have shown that it effectively inhibits ATP synthesis in cells. nih.govresearchgate.net The consequence for an insect is a catastrophic failure of energy metabolism, affecting all vital physiological processes, particularly in energy-demanding tissues like muscles and the nervous system, ultimately leading to paralysis and death. The high efficacy of piericidins as Complex I inhibitors makes them potent insecticidal agents. nih.gov The insecticidal activity of the broader piericidin family has been demonstrated against various insect pests, including caterpillars and rice stem borers. researchgate.net
Table 2: Mechanism of Insecticidal Action
| Target | Mechanism | Biochemical Effect | Physiological Outcome in Insects | Reference |
|---|---|---|---|---|
| Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) | Acts as a competitive inhibitor, mimicking coenzyme Q. | Blocks electron transport, halting oxidative phosphorylation and ATP synthesis. | Systemic energy failure, paralysis, and mortality. | nih.govresearchgate.netnih.gov |
Broader Applications in Agricultural Pest Control Research
The potent biological activity of this compound and its relatives positions them as promising candidates for the development of new agricultural pest control strategies. researchgate.net The agricultural sector is under increasing pressure to move away from broad-spectrum synthetic pesticides, which can have detrimental effects on the environment, non-target organisms, and human health. mdpi.comresearchgate.net This has spurred significant research into discovering and developing biopesticides, which are derived from natural sources such as microbes and plants. nih.gov
Natural products like this compound are attractive for several reasons. They often have novel modes of action, which can be effective against pests that have developed resistance to conventional pesticides. Their biological origin suggests they are more likely to be biodegradable, reducing the problem of persistent chemical residues in soil and water. researchgate.netnih.gov
Research in the context of Integrated Pest Management (IPM) focuses on using a combination of sustainable tactics to control pests, minimizing reliance on chemical inputs. mdpi.comresearchgate.net Microbial pesticides and natural product-based insecticides are key components of modern IPM programs. researchgate.net this compound, produced by Streptomyces, fits perfectly within this framework. Research efforts could focus on several avenues:
Direct Application: Developing formulations of fermented Streptomyces cultures or purified piericidin cocktails for direct application to crops.
Lead Compound for Synthesis: Using the piericidin structure as a template to synthesize new, more stable, or more selective insecticidal molecules.
Genetic Engineering: Engineering crop plants to produce piericidins for their own defense, although this is a more complex, long-term strategy.
The development of nanopesticide formulations, which use nanoparticles to deliver active ingredients more efficiently, could also enhance the efficacy of piericidins and reduce the total amount needed for crop protection. nih.gov By improving delivery to the target pest, such technologies can maximize impact while minimizing environmental exposure. nih.gov The study of naturally occurring defensive compounds like this compound continues to be a vital part of the search for the next generation of sustainable and effective pest control solutions. frontiersin.org
Future Research Directions and Unexplored Avenues
Advanced Bioinformatic and Chemoinformatic Analyses for Novel Insights
The advent of powerful computational tools offers an unprecedented opportunity to delve deeper into the world of piericidins. Advanced bioinformatic and chemoinformatic analyses can provide novel insights into Piericidin B1 N-oxide and its relatives.
Genome mining of Streptomyces and other actinomycetes, the primary producers of piericidins, can uncover novel biosynthetic gene clusters (BGCs). nih.govbiorxiv.org By analyzing these clusters, researchers can predict the structures of new piericidin derivatives and understand the enzymatic machinery responsible for their production. nih.govbiorxiv.orgsjtu.edu.cn Techniques like hidden Markov models (HMMs) and platforms such as PRISM (Predictive-analysis of Secondary Metabolite-producing gene clusters) can enhance the accuracy of identifying these BGCs and predicting the chemical structures of their products. google.com
Furthermore, chemoinformatic approaches can be used to create detailed maps of the chemical relationships between known piericidin analogues. google.com This can help in identifying unique structural features that may correlate with specific biological activities. By combining genomic and metabolomic data, researchers can more effectively target the discovery of novel and potentially bioactive metabolites. mdpi.com Such integrated strategies can guide efforts toward isolating exotic natural products with unique modes of action. google.com
Discovery of Additional Natural Derivatives and Exploration of New Synthetic Routes
The structural diversity of naturally occurring piericidins is vast, with variations in the polyene side chain and substitutions on the pyridyl core being common. nih.govresearchgate.net Future research should focus on the continued exploration of diverse environments, such as marine sediments and insect symbionts, which have already proven to be rich sources of new piericidin analogues. nih.govnih.gov The optimization of fermentation conditions for producing strains, including factors like pH and nutrient composition, remains a crucial and effective method for isolating novel derivatives. nih.govmdpi.com
Concurrently, the development of new synthetic and biosynthetic routes is essential. While total syntheses of piericidins like A1 and B1 have been achieved, creating more efficient and versatile synthetic strategies is a key goal. nih.govacs.org This includes the development of methods for constructing the functionalized pyridine (B92270) core and the polyketide side chain. nih.govtandfonline.com Biosynthetically, the heterologous expression of piericidin BGCs in engineered host strains presents a promising avenue for producing known and novel derivatives. biorxiv.orgbiorxiv.org Understanding and manipulating the regulatory genes within these clusters can also lead to enhanced production of desired compounds. researchgate.net
Further Elucidation of Remaining Mechanistic Complexities at the Molecular Level
While this compound is known to inhibit phosphatidylinositol (PI) turnover and ATP synthesis, the precise molecular details of its mechanism of action require further investigation. nih.gov It is known to be a more potent inhibitor of PI synthesis than its close relatives, piericidin A1 and B1, suggesting a unique interaction with its molecular targets. nih.govacs.org
Future studies should aim to identify the specific enzymes in the PI cycle that are inhibited by this compound. Advanced techniques such as cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) could be employed to identify its direct protein targets without the need for chemical labeling. science.gov Furthermore, understanding how the N-oxide functional group contributes to its enhanced activity is a critical question that can be addressed through comparative studies with other piericidins and molecular modeling. The interaction of piericidins with mitochondrial complex I, a known target for this class of compounds, also warrants deeper investigation to understand the structure-activity relationships that govern their inhibitory potency. nih.govkyoto-u.ac.jp
Exploration of Unreported Biological Activities and Therapeutic Potential
The known antitumor effects of this compound, demonstrated in cell culture and in vivo models, provide a strong foundation for exploring its broader therapeutic potential. nih.gov The piericidin family has shown a range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory effects. researchgate.netbmrat.org
Future research should systematically screen this compound against a wide panel of cancer cell lines and in various preclinical cancer models to identify specific cancer types that are particularly sensitive to its action. kyoto-u.ac.jp Given the role of PI signaling in various cellular processes, investigating its potential in other diseases, such as neurodegenerative disorders and inflammatory conditions, is a logical next step. bmrat.org Recent studies on other piericidins have highlighted their potential in treating kidney disease by targeting pathways like autophagy and mitochondrial homeostasis, suggesting a similar potential for the N-oxide derivative. cjnmcpu.com The discovery that some piericidins target peroxiredoxin 1 (PRDX1) in renal cell carcinoma opens up new avenues for investigating novel mechanisms of action. researchgate.net
Development of this compound as a Chemical Probe for Fundamental Biological Processes
The specific inhibitory activity of this compound on PI turnover makes it a valuable tool for dissecting the complexities of this fundamental signaling pathway. nih.gov Chemical probes are essential for understanding the roles of specific proteins and pathways in cellular function and disease.
By developing this compound as a chemical probe, researchers can investigate the intricate regulation of the PI cycle and its downstream effects on cell growth, proliferation, and survival. nih.gov Its specific inhibitory profile, which does not affect the synthesis of DNA, RNA, or protein at concentrations that inhibit PI synthesis, makes it particularly useful for these studies. nih.gov The development of photoaffinity-labeled or clickable derivatives of this compound could further aid in the identification of its binding partners and the elucidation of its mechanism of action at a molecular level.
Q & A
Basic Research Questions
Q. What are the key structural features of Piericidin B1 N-oxide critical for its bioactivity, and how are they characterized?
- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The N-oxide moiety and pyran ring system are critical for its inhibitory activity against mitochondrial Complex I. For novel derivatives, ensure purity via HPLC (>95%) and confirm stereochemistry using NOESY or ECD spectroscopy. Known analogs (e.g., Piericidin A1) should be cross-referenced with literature data for validation .
Q. What standard protocols exist for synthesizing this compound, and how can reproducibility be ensured?
- Methodological Answer : Total synthesis often employs modular strategies, including Heck coupling for pyran ring formation and stereoselective oxidation for the N-oxide group. Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) and purification steps (e.g., column chromatography with silica gel, eluent ratios). Always report yields from multiple trials and validate intermediates via spectral data. For scalability, optimize solvent systems (e.g., THF/water mixtures) to minimize side products .
Q. How is the biological activity of this compound assessed in mitochondrial studies?
- Methodological Answer : Use isolated rat liver mitochondria or cell-based assays (e.g., HepG2 cells) to measure oxygen consumption rates (OCR) via Seahorse XF analyzers. Include controls with rotenone (a known Complex I inhibitor) and validate specificity using rescue experiments with ubiquinone analogs. Dose-response curves (IC₅₀ values) should be generated across three biological replicates, with statistical significance assessed via ANOVA .
Advanced Research Questions
Q. What experimental strategies address the instability of this compound under varying pH conditions?
- Methodological Answer : Conduct stability studies using buffered solutions (pH 3–9) at 37°C, monitoring degradation via LC-MS over 24–72 hours. For labile N-oxide groups, consider lyophilization or storage in inert atmospheres (argon). Modify the scaffold via prodrug approaches (e.g., acetyl-protected derivatives) to enhance stability, and validate bioactivity post-modification .
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different mitochondrial preparations?
- Methodological Answer : Discrepancies may arise from mitochondrial isolation protocols (e.g., differential centrifugation vs. commercial kits) or assay conditions (substrate concentrations, temperature). Standardize preparations using defined buffers (e.g., Mannitol-Sucrose-HEPES) and validate membrane integrity via cytochrome c release assays. Perform cross-lab validation using blinded samples to minimize bias .
Q. What computational methods are suitable for predicting the binding interactions of this compound with Complex I?
- Methodological Answer : Use molecular docking (AutoDock Vina) with cryo-EM structures of Complex I (PDB: 6G2J) to identify binding pockets. Validate predictions via mutagenesis studies targeting key residues (e.g., ND1 subunit Tyr-144). Combine molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions (150 mM NaCl, 310 K) .
Q. How can metabolomic approaches elucidate off-target effects of this compound in mammalian cells?
- Methodological Answer : Perform untargeted metabolomics (LC-QTOF-MS) on treated vs. control cells, focusing on TCA cycle intermediates and ROS markers (e.g., malondialdehyde). Use pathway analysis tools (MetaboAnalyst) to identify perturbed networks. Confirm findings with stable isotope-resolved tracing (¹³C-glucose) to track metabolic flux .
Methodological Best Practices
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: include raw spectral data in supplementary materials and disclose all synthetic attempts, including failed reactions .
- Ethical Considerations : When using animal-derived mitochondria, comply with institutional IACUC protocols and cite ethical approval codes in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
